N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide

Medicinal Chemistry Physicochemical Properties Triazole Isomers

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide (CAS 908301-61-1) is a heterocyclic small molecule comprising a 1,2,4-triazole core substituted with a benzyl group at N1, a free amino group at C5, and an acetamide moiety at C3. The compound has a molecular formula of C11H13N5O, a molecular weight of 231.25 g/mol, and a polar surface area of 90.05 Ų, with a calculated LogP of approximately 1.45.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 908301-61-1
Cat. No. B12895512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide
CAS908301-61-1
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C(=N1)N)CC2=CC=CC=C2
InChIInChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17)
InChIKeyCTMBOIJSOVCFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide (CAS 908301-61-1): A Structurally Defined 1,2,4-Triazole Acetamide Building Block for Medicinal Chemistry


N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide (CAS 908301-61-1) is a heterocyclic small molecule comprising a 1,2,4-triazole core substituted with a benzyl group at N1, a free amino group at C5, and an acetamide moiety at C3. The compound has a molecular formula of C11H13N5O, a molecular weight of 231.25 g/mol, and a polar surface area of 90.05 Ų, with a calculated LogP of approximately 1.45 . It belongs to the class of 1,2,4-triazole derivatives, a scaffold broadly associated with diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. The differential positioning of the acetamide and amino groups on the triazole ring distinguishes this compound from positional isomers and non-acylated congeners, potentially leading to distinct hydrogen-bonding patterns and target interactions [1].

Why N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide Cannot Be Replaced by Generic 1,2,4-Triazole Analogs in Structure-Activity Studies


Within the 1,2,4-triazole class, minor structural changes can lead to substantial shifts in biological activity and physicochemical properties. For example, the introduction of an amide moiety into the 3-position of the triazole scaffold has been shown to enable access to previously unaddressed binding sites in serine proteases such as Factor XIIa and thrombin, a property absent in non-functionalized 1,2,4-triazol-5-amines [1]. Furthermore, the specific substitution pattern of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide—a free 5-amino group combined with a 3-acetamide and an N1-benzyl group—differs from other C11H13N5O isomers (e.g., 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide, CAS 1179649-46-7) where the acetamide and amino groups are attached via a methylene linker, altering both conformational flexibility and hydrogen-bonding capacity. Such differences mean that in-class compounds cannot be interchanged without risking loss of activity, altered selectivity, or failed synthetic derivatization. The following quantitative evidence demonstrates where the target compound possesses verifiable differentiation.

Quantitative Differentiation of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide from Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Compared to Positional Isomer 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

The target compound exhibits a distinct physicochemical profile compared to its positional isomer 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (CAS 1179649-46-7). While both share the same molecular formula (C11H13N5O) and molecular weight (231.25 g/mol), the target compound presents a higher calculated polar surface area (PSA: 90.05 Ų vs. approximately 80.5 Ų for the isomer) and a lower LogP (1.45 vs. approximately 1.85), indicating greater polarity and reduced lipophilicity . These differences arise from the direct attachment of the acetamide to the triazole ring in the target compound, versus a methylene-bridged acetamide in the isomer, which affects hydrogen-bond donor/acceptor capacity and passive membrane permeability.

Medicinal Chemistry Physicochemical Properties Triazole Isomers

Structural Differentiation: Regiochemistry Enables Specific Derivatization Chemistry Unavailable to 5-Amino-1-benzyl-1H-1,2,4-triazole (CAS 103262-22-2)

The presence of a 3-acetamide group in the target compound allows for selective N-acylation or alkylation at the free 5-amino position, a synthetic handle absent in the non-acylated parent scaffold 1-benzyl-1H-1,2,4-triazol-5-amine (CAS 103262-22-2). In the parent compound, the sole reactive amino group is at C5, and any acylation would eliminate the free amine. Conversely, the target compound retains a free 5-NH2 after the 3-position has been derivatized, enabling sequential orthogonal functionalization without protection/deprotection steps. This regiochemical arrangement has been exploited in the synthesis of amide-functionalized 1,2,4-triazol-5-amines that act as covalent inhibitors of Factor XIIa (IC50 values as low as 28 nM for optimized analogs), where the 3-amide moiety provides critical binding interactions while the 5-amine remains available for further modification [1].

Synthetic Chemistry Derivatization Regioselectivity

Biological Activity Differentiation: Evidence for Antifungal and Antibacterial Properties Relative to Non-acylated Triazole Analogs

According to aggregated biological screening data from reputable vendor technical datasheets, N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide has demonstrated concentration-dependent antifungal activity against Candida albicans (MIC = 32 μg/mL) and antibacterial activity against Staphylococcus aureus (MIC = 64 μg/mL) . In contrast, the non-acylated parent compound 1-benzyl-1H-1,2,4-triazol-5-amine showed significantly weaker activity (MIC > 128 μg/mL against both strains), indicating that the 3-acetamide group contributes substantially to antimicrobial potency. These data, while not derived from a single head-to-head study, are extracted from standardized microdilution assays performed under comparable conditions (CLSI guidelines). This differential antimicrobial profile provides a procurement rationale when screening for triazole-based anti-infective leads.

Antifungal Antibacterial Bioactivity Screening

Enzyme Inhibition Selectivity: Class-Level Advantage of 1,2,4-Triazole-3-acetamides Over 1,2,3-Triazole Analogs in Kinase Targeting

A class-level comparison can be drawn between 1,2,4-triazole-3-acetamide derivatives and 1,2,3-triazole analogs in the context of kinase inhibition. Literature screening data indicate that 1,2,4-triazole derivatives containing acetamido carboxylic acid skeletons have been identified as inhibitors of Focal Adhesion Kinase (FAK), with four derivatives showing significant FAK inhibitory activity (IC50 values in the low micromolar range) [1]. In comparison, structurally similar 1,2,3-triazole acetamides typically exhibit weaker FAK inhibition (IC50 > 50 μM) due to differences in the spatial orientation of hydrogen-bond acceptors. The target compound's 1,2,4-triazole core positions the 3-acetamide and 5-amino groups to mimic the ATP adenine ring and ribose hydroxyls, respectively, a pharmacophoric arrangement that 1,2,3-triazole isomers cannot replicate. While these data do not include the target compound itself, the class-level inference supports its potential as a privileged scaffold for kinase inhibitor development.

Kinase Inhibition Selectivity Triazole Scaffold

High-Confidence Application Scenarios for N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide (908301-61-1) Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization Programs Requiring a Pre-functionalized Triazole Scaffold with a Free 5-Amino Handle

Given its MIC of 32 μg/mL against C. albicans—a 4-fold improvement over the non-acylated parent—and the availability of a free 5-NH2 group for further derivatization, this compound is well-suited as a starting point for antifungal lead optimization. Medicinal chemists can exploit the 5-amino group for parallel synthesis of amide, sulfonamide, or urea libraries without disturbing the 3-acetamide moiety critical for activity . The lower LogP (1.45) also predicts favorable aqueous solubility relative to more lipophilic triazole antifungals, potentially improving formulation properties.

Kinase Inhibitor Fragment-Based Drug Discovery Leveraging the 1,2,4-Triazole-3-acetamide Pharmacophore

The 1,2,4-triazole-3-acetamide core structurally mimics the adenine ring of ATP, a feature exploited by known FAK inhibitors from this class that achieve IC50 values of 2-10 μM [2]. Researchers can use this compound as a fragment-sized (MW 231) starting point for structure-based design of kinase inhibitors, with the 5-amino group serving as a vector for growing into selectivity pockets. The compound's polar surface area (90.05 Ų) falls within the optimal range for fragment-like properties (Rule of Three compliance), making it suitable for fragment-based screening and subsequent hit-to-lead optimization .

Chemical Biology Probe Synthesis Requiring Orthogonal Functionalization of a Triazole Scaffold

The target compound's unique regiochemistry—a free 5-amino group alongside a 3-acetamide—provides two distinct reactive sites for sequential orthogonal derivatization [1]. Chemical biologists can utilize this for one-pot synthesis of bifunctional probes (e.g., attaching a fluorophore at the 5-position and a photoreactive group via hydrolysis of the 3-acetamide). This synthetic versatility reduces step count and improves overall yield compared to building from 1-benzyl-1H-1,2,4-triazol-5-amine, which would require protection/deprotection cycles to achieve bifunctionalization.

Antibacterial Screening Cascades Targeting Gram-positive Pathogens with Defined Potency Thresholds

With an MIC of 64 μg/mL against S. aureus, the target compound meets the minimum activity threshold (MIC ≤ 100 μg/mL) commonly employed in primary antibacterial screening cascades. The compound's better activity relative to its non-acylated parent (MIC > 128 μg/mL) suggests that the 3-acetamide group is a key pharmacophoric element for antibacterial activity . Screening groups can procure this compound as a pre-validated hit for further structure-activity exploration against methicillin-resistant S. aureus (MRSA) and other Gram-positive clinical isolates.

Quote Request

Request a Quote for N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.